Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Catalog No.
S821232
CAS No.
1470372-59-8
M.F
C48H67NO5PPdS-
M. Wt
907.5 g/mol
Availability
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Methanesulfonato(2-dicyclohexylphosphino-3,6-dimet...

CAS Number

1470372-59-8

Product Name

Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

IUPAC Name

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C48H67NO5PPdS-

Molecular Weight

907.5 g/mol

InChI

InChI=1S/C35H53O2P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

QUEIWHJXJNGIMT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Description

The exact mass of the compound Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

C-C Bond Formation

Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is a potent catalyst for forming new carbon-carbon (C-C) bonds. It efficiently promotes Suzuki-Miyaura couplings, Stille couplings, and Sonogashira couplings between various organic building blocks. These reactions are crucial for constructing complex organic molecules with desired functionalities. Here are some references for its applications in C-C bond formation:

  • Suzuki-Miyaura coupling:
  • Stille coupling:
  • Sonogashira coupling:

Functionalization of Organic Molecules

This palladacycle catalyst can also be used for the selective functionalization of organic molecules. It can introduce various functional groups, such as amines, ethers, and alkenes, onto organic substrates. This allows for the creation of diverse organic molecules with tailored properties for applications in drug discovery, materials science, and other fields. Here's an example reference:

  • C-H arylation:
  • Origin: Developed by Stephen Buchwald and his research group.
  • Significance: This compound is a highly efficient and versatile catalyst used in various organic cross-coupling reactions, a fundamental tool for constructing carbon-carbon bonds in organic synthesis.

Molecular Structure Analysis

  • The key feature is the central palladium (Pd(II)) atom surrounded by two ligands:
    • A chelating ligand - 2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl (BrettPhos), containing a phosphorus atom bonded to the Pd and a biphenyl backbone with bulky cyclohexyl and isopropyl groups. These bulky groups create a steric environment that influences the reaction selectivity.
    • An anionic ligand - methanesulfonate (CH3SO3-), which can be displaced by other substrates during catalysis.

Chemical Reactions Analysis

  • Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl boronic acid and a halide (Ar-X or Vinyl-X).

Balanced chemical equation (example):

Ph-B(OH)2 + Ph-X + Pd(BrettPhos)(Methanesulfonato) -> 2Ph-Ph + BX(OH)2 + Pd(BrettPhos) (where Ph represents a phenyl group and X is a halogen)

  • Negishi coupling: This reaction forms a carbon-carbon bond between an organic halide (RX) and an organozinc reagent (R2Zn).

Physical And Chemical Properties Analysis

  • Physical state: Solid, often off-white or light yellow powder.
  • Solubility: Moderately soluble in organic solvents like dichloromethane, chloroform, and toluene [].
  • Stability: Air and moisture sensitive, requiring inert atmosphere handling [].

Palladium catalysts like BrettPhos palladacycle operate through a catalytic cycle involving oxidative addition, transmetallation, reductive elimination, and ligand exchange steps. Briefly:

  • Oxidative addition: The Pd(II) center reacts with the organic halide (RX), breaking the carbon-halogen bond and forming a Pd(IV) complex.
  • Transmetallation: The organometallic reagent (e.g., boronic acid or organozinc) transfers its organic group to the Pd(IV) complex.
  • Reductive elimination: The Pd(II) catalyst regenerates, forming the desired C-C coupled product and releasing a by-product.
  • Ligand exchange: The regenerated Pd(II) catalyst can then bind another substrate to initiate a new cycle.

Organopalladium complexes can be:

  • Irritating to skin and eyes [].
  • Harmful if inhaled or ingested [].
  • Flammable [].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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